molecular formula C13H20N6O2S B6429120 N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2322167-55-3

N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B6429120
CAS RN: 2322167-55-3
M. Wt: 324.40 g/mol
InChI Key: PHCPYAUOYHVRCR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms . These types of structures are common in many biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of the pyrimidine and pyrazole rings, as well as the other substituents. The presence of the dimethylamino group could potentially influence the molecule’s polarity and its interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by factors such as its molecular structure, the presence of polar groups, and the specific arrangement of its atoms .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many compounds with pyrimidine rings, for example, are used as drugs that target DNA or RNA processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2S/c1-6-19-10(3)12(9(2)16-19)22(20,21)17-11-7-14-13(15-8-11)18(4)5/h7-8,17H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCPYAUOYHVRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CN=C(N=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

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